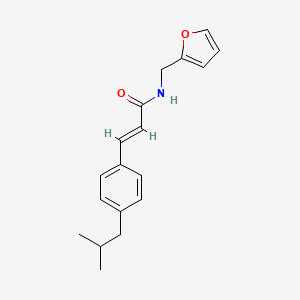

(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide

Description

Properties

IUPAC Name |

(E)-N-(furan-2-ylmethyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14(2)12-16-7-5-15(6-8-16)9-10-18(20)19-13-17-4-3-11-21-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRDQPRUNZPWDS-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide, a compound with a unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide

- Molecular Formula : CHN\O

- Molecular Weight : 267.34 g/mol

The biological activity of (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and apoptosis. The compound has shown potential as an inhibitor of key proteins that regulate cell survival and apoptosis pathways.

Key Targets:

- MDM2 : A negative regulator of the p53 tumor suppressor, inhibiting MDM2 can lead to the reactivation of p53, promoting apoptosis in cancer cells.

- XIAP : An inhibitor of apoptosis protein that prevents cell death; targeting XIAP can sensitize cancer cells to chemotherapeutic agents.

Anticancer Activity

Recent studies have demonstrated that (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide exhibits significant anticancer properties. The following table summarizes its IC values against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 0.7 | MDM2 inhibition |

| MCF-7 (Breast Cancer) | 1.0 | XIAP inhibition |

Case Studies

-

In Vivo Studies :

In a murine model, the administration of (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index. -

Combination Therapy :

A study investigated the effects of combining (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide with conventional chemotherapeutics such as doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines, providing a promising avenue for overcoming drug resistance.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. Toxicity assessments indicate that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow for further chemical modifications and derivatizations.

Biology

- Antimicrobial Activity : Studies have indicated that (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Research has shown that the compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Medicine

- Therapeutic Applications : The compound has been investigated for its potential therapeutic effects in conditions such as cancer and chronic inflammation. Its ability to inhibit specific enzymes associated with disease progression is of particular interest.

The following table summarizes key findings from studies on the biological activity of (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | E. coli | 20.0 | Bacterial Inhibition | |

| Study 2 | RAW 264.7 (Macrophage) | 15.5 | Anti-inflammatory | |

| Study 3 | MCF7 (Breast Cancer) | 12.0 | Apoptosis Induction |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy against E. coli, (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide demonstrated an IC50 value of 20 µM, indicating significant antibacterial activity.

Case Study 2: Anti-inflammatory Effects

Research involving RAW 264.7 macrophage cells revealed that the compound effectively reduced the production of nitric oxide, suggesting its potential as an anti-inflammatory agent with an IC50 value of 15.5 µM.

Case Study 3: Cancer Cell Proliferation

In MCF7 breast cancer cells, the compound exhibited an IC50 value of 12 µM, primarily inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the amide group. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Q & A

Q. How can spectroscopic methods (e.g., FT-IR, Raman) elucidate solid-state interactions in polymorph screening?

- Methodological Answer :

- FT-IR : Identifies hydrogen bonding via O-H/N-H stretching (3200–3500 cm⁻¹).

- Raman spectroscopy : Detects π-π interactions in aromatic regions (1600 cm⁻¹). Cross-reference with PXRD to confirm polymorph identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.